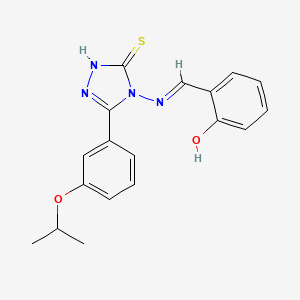![molecular formula C19H17N3O2S B12037733 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12037733.png)
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ME-BENZALDEHYDE (4(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)1,3-THIAZOL-2-YL)HYDRAZONE is a complex organic compound with the molecular formula C19H17N3O2S and a molecular weight of 351.43 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-ME-BENZALDEHYDE (4(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)1,3-THIAZOL-2-YL)HYDRAZONE involves multiple steps. One common method includes the reaction of 4-ME-BENZALDEHYDE with 4(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)1,3-THIAZOL-2-YL)HYDRAZONE under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-ME-BENZALDEHYDE (4(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)1,3-THIAZOL-2-YL)HYDRAZONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-ME-BENZALDEHYDE (4(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)1,3-THIAZOL-2-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-ME-BENZALDEHYDE (4(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)1,3-THIAZOL-2-YL)HYDRAZONE is unique due to its specific chemical structure, which combines elements of benzaldehyde, dihydrobenzodioxin, and thiazole . Similar compounds include other benzaldehyde derivatives and thiazole-containing molecules . These compounds may share some chemical properties and applications but differ in their specific structures and reactivity .
Properties
Molecular Formula |
C19H17N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-(4-methylphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H17N3O2S/c1-13-2-4-14(5-3-13)11-20-22-19-21-16(12-25-19)15-6-7-17-18(10-15)24-9-8-23-17/h2-7,10-12H,8-9H2,1H3,(H,21,22)/b20-11+ |
InChI Key |
RRXKUPRKJIDBGE-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037651.png)
![6-amino-4-(2,4-dichlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12037652.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12037656.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12037669.png)
![3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12037674.png)


![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12037696.png)

![4-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B12037716.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B12037721.png)
![4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12037739.png)

